N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide
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Overview
Description
Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] is a chemical compound with the molecular formula C10H14N2O2. It is known for its unique structure, which includes a benzenemethanol moiety and a methylnitrosoamino group. This compound has various applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] typically involves the reaction of benzenemethanol with a nitrosoamine derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: The major products are nitroso derivatives.
Reduction: The major products are amino derivatives.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosopseudoephedrine: This compound has a similar structure but differs in the position of the nitroso group.
Benzenemethanol, α-[(1S)-1-(methylnitrosoamino)ethyl]-, (αS)-: Another similar compound with slight variations in stereochemistry.
Uniqueness
Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] is unique due to its specific stereochemistry and the presence of both benzenemethanol and methylnitrosoamino groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1850-61-9 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10-/m0/s1 |
InChI Key |
ZVTOLKAVCZXHFM-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)N=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)N=O |
Origin of Product |
United States |
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